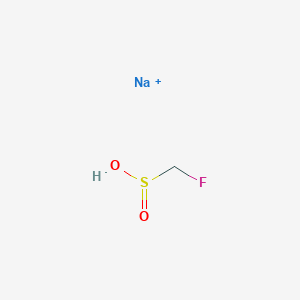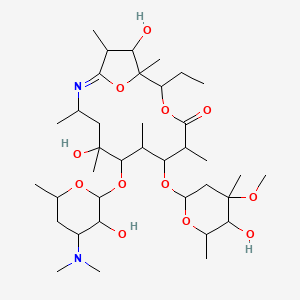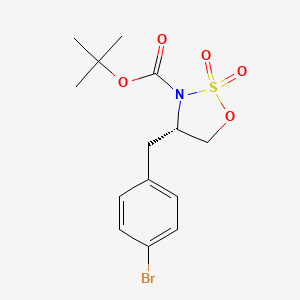
Fluoromethanesulfinic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethanesulfinic acid, sodium salt is a chemical compound with the molecular formula CH₂FNaO₂S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a derivative of sulfinic acid and contains a fluoromethyl group, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethanesulfinic acid, sodium salt can be synthesized through several methods. One common approach involves the reaction of fluoromethyl sulfonyl chloride with sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product. Another method includes the use of sodium bisulfite as a sulfonating agent, which is a milder alternative to strong, corrosive acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or precipitation to obtain a stable product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Fluoromethanesulfinic acid, sodium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluoromethyl group and the sulfinic acid moiety.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride, resulting in the formation of corresponding sulfides.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of the fluoromethyl group with other functional groups.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Fluoromethanesulfinic acid, sodium salt has a wide range of scientific research applications:
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of fluoromethanesulfinic acid, sodium salt involves its interaction with molecular targets through its sulfinic acid and fluoromethyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity is primarily due to the presence of the electrophilic fluoromethyl group, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Methanesulfinic acid, sodium salt: Similar in structure but lacks the fluoromethyl group, resulting in different reactivity and applications.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group, making it a stronger acid with distinct chemical properties.
Uniqueness: Fluoromethanesulfinic acid, sodium salt is unique due to the presence of the fluoromethyl group, which imparts specific reactivity and stability. This makes it valuable in various chemical reactions and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
CH3FNaO2S+ |
|---|---|
Molecular Weight |
121.09 g/mol |
IUPAC Name |
sodium;fluoromethanesulfinic acid |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1 |
InChI Key |
VWVSSKREIDWEJT-UHFFFAOYSA-N |
Canonical SMILES |
C(F)S(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)





![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)

